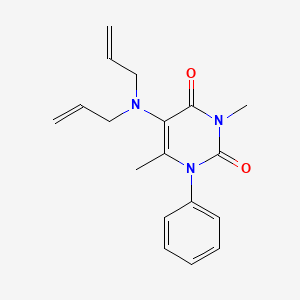
Uracil, 5-(diallylamino)-3,6-dimethyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uracil, 5-(diallylamino)-3,6-dimethyl-1-phenyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is of interest due to its unique structural modifications, which include diallylamino, dimethyl, and phenyl groups. These modifications can potentially alter its chemical properties and biological activities, making it a subject of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. For Uracil, 5-(diallylamino)-3,6-dimethyl-1-phenyl-, the synthetic route may involve:
Alkylation: Introduction of the diallylamino group through alkylation reactions.
Methylation: Addition of methyl groups at the 3 and 6 positions.
Phenylation: Introduction of the phenyl group.
Common reagents used in these reactions include alkyl halides, methylating agents, and phenylating agents. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of such compounds may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Uracil, 5-(diallylamino)-3,6-dimethyl-1-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion of the diallylamino group to a corresponding oxide.
Reduction: Reduction of any oxidized forms back to the original compound.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, altering the compound’s properties .
Wissenschaftliche Forschungsanwendungen
Uracil, 5-(diallylamino)-3,6-dimethyl-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as an anticancer or antiviral agent due to its structural similarity to other therapeutic uracil derivatives.
Industry: Utilized in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of Uracil, 5-(diallylamino)-3,6-dimethyl-1-phenyl- involves its interaction with biological molecules. It may act by:
Inhibiting Enzymes: Binding to and inhibiting enzymes involved in nucleic acid metabolism.
Intercalating into DNA/RNA: Intercalating into nucleic acids, disrupting their normal function.
Modulating Signaling Pathways: Affecting cellular signaling pathways, leading to altered cell behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A well-known anticancer drug that inhibits thymidylate synthase.
6-Azauracil: Used in biochemical research for its effects on RNA synthesis.
1-Methyluracil: Studied for its potential therapeutic applications.
Uniqueness
Uracil, 5-(diallylamino)-3,6-dimethyl-1-phenyl- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other uracil derivatives. Its diallylamino group, in particular, may enhance its reactivity and potential interactions with biological targets .
Eigenschaften
CAS-Nummer |
32150-62-2 |
|---|---|
Molekularformel |
C18H21N3O2 |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
5-[bis(prop-2-enyl)amino]-3,6-dimethyl-1-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H21N3O2/c1-5-12-20(13-6-2)16-14(3)21(15-10-8-7-9-11-15)18(23)19(4)17(16)22/h5-11H,1-2,12-13H2,3-4H3 |
InChI-Schlüssel |
OXKMQABFDJFCKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(C(=O)N1C2=CC=CC=C2)C)N(CC=C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















